N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
One significant application of compounds structurally related to N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is in the development of selective kinase inhibitors. These compounds have shown potent activity against specific kinases, which are crucial targets in cancer therapy and other diseases. For instance, the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily has been reported, highlighting the importance of structural derivatives in medicinal chemistry and drug development processes (Schroeder et al., 2009).
Antimicrobial Activity
Thiophene derivatives, including those structurally related to this compound, have been evaluated for their antimicrobial properties. Studies have synthesized various derivatives and tested their antinociceptive activities, showing promising results in developing new antimicrobial agents. For example, the synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been explored, indicating the potential of these compounds in addressing pain and infection (Shipilovskikh et al., 2020).
Molecular Docking Studies
The structural versatility of compounds like this compound makes them suitable candidates for molecular docking studies. These studies aim to predict the interaction between such compounds and target proteins, providing insights into their potential as therapeutic agents. For example, the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated, including molecular docking studies to understand its binding with a lung cancer protein, showcasing the utility of these compounds in drug design and discovery processes (Çakmak et al., 2022).
Mechanism of Action
Target of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a direct inhibitor of the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .
Mode of Action
This compound interacts with FXa in a competitive manner, binding in the active site of the enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The inhibition of FXa by this compound affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which in turn leads to a decrease in platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies of apixaban in animal models .
Action Environment
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAHDYXXIVRNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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